

## A comparative analysis of the pharmacokinetics of 18-MC and ibogaine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (+)-18-Methoxycoronaridine

Cat. No.: B15193018

Get Quote

# A Comparative Pharmacokinetic Analysis of 18-MC and Ibogaine

A detailed examination of the absorption, distribution, metabolism, and excretion of the novel anti-addictive agent 18-methoxycoronaridine (18-MC) in comparison to its parent compound, ibogaine.

Ibogaine, a naturally occurring psychoactive alkaloid from the Tabernanthe iboga plant, has garnered significant interest for its potential in treating substance use disorders. However, its clinical development has been hampered by safety concerns, including hallucinogenic effects and cardiovascular toxicity. This has led to the development of 18-methoxycoronaridine (18-MC), a synthetic analog of ibogaine, designed to retain the anti-addictive properties while minimizing adverse effects.[1] Understanding the pharmacokinetic differences between these two compounds is crucial for the continued development of safer and more effective anti-addictive therapies.

## Pharmacokinetic Profiles: A Side-by-Side Comparison

The pharmacokinetic properties of 18-MC and ibogaine reveal significant differences in their metabolic pathways and durations of action. Ibogaine is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to its active metabolite, noribogaine. [2][3] This metabolite is believed to contribute significantly to the long-lasting anti-addictive



effects of ibogaine.[2][4] In contrast, 18-MC is metabolized to its major metabolite, 18-hydroxycoronaridine (18-HC), predominantly by the polymorphic enzyme CYP2C19.[5]

The half-life of ibogaine in humans is relatively short, around 4 to 7 hours.[3] However, its primary metabolite, noribogaine, has a much longer half-life, estimated to be between 28 and 49 hours in healthy volunteers.[4][6] This extended presence of noribogaine may account for the prolonged therapeutic window observed after a single dose of ibogaine. While specific human pharmacokinetic data for 18-MC is still emerging from clinical trials, preclinical studies in rats suggest that both 18-MC and ibogaine have short initial half-lives of 5 to 10 minutes and terminal half-lives of just over 100 minutes.[7] It is also suggested that, like ibogaine, 18-MC likely has an active metabolite.[8]

| Parameter                                  | 18-<br>Methoxycoronaridine<br>(18-MC)    | Ibogaine                                                                      | Noribogaine<br>(Ibogaine<br>Metabolite)                     |
|--------------------------------------------|------------------------------------------|-------------------------------------------------------------------------------|-------------------------------------------------------------|
| Primary Metabolizing<br>Enzyme             | CYP2C19[5]                               | CYP2D6[2][3]                                                                  | -                                                           |
| Major Active<br>Metabolite                 | 18-<br>hydroxycoronaridine<br>(18-HC)[5] | Noribogaine (12-<br>hydroxyibogamine)[2]<br>[4]                               | -                                                           |
| Half-Life (t½) in<br>Humans                | Data from ongoing clinical trials        | ~4-7 hours[3]                                                                 | 28-49 hours[4][6]                                           |
| Peak Plasma Concentration (Tmax) in Humans | Data from ongoing clinical trials        | ~2 hours[3]                                                                   | 2-3 hours (after oral noribogaine)[6]                       |
| Key<br>Pharmacodynamic<br>Actions          | α3β4 nicotinic<br>antagonist[8][9]       | Multiple neurotransmitter systems, including NMDA and sigma-2 receptors[3][8] | Serotonin reuptake inhibitor, κ-opioid receptor agonist[10] |
| Reported Adverse<br>Effects in Humans      | Data from ongoing clinical trials        | Hallucinations, cardiac arrhythmias (QTc prolongation)[3][12]                 | Potential for QTc<br>prolongation[13]                       |



### **Metabolic Pathways**

The metabolic conversion of ibogaine and 18-MC is a critical determinant of their pharmacological activity and safety profiles.



Click to download full resolution via product page

Metabolic pathways of Ibogaine and 18-MC.

Ibogaine undergoes O-demethylation by CYP2D6 to form its principal active metabolite, noribogaine.[2][3] This metabolic step is subject to genetic polymorphisms in the CYP2D6 enzyme, which can lead to significant inter-individual variability in ibogaine clearance and exposure.[12][14] 18-MC is also metabolized via O-demethylation, but this process is primarily catalyzed by CYP2C19, another polymorphic enzyme, to form 18-HC.[5] The reliance on different CYP450 enzymes for metabolism suggests a lower potential for drug-drug interactions when 18-MC is co-administered with drugs metabolized by CYP2D6.

### **Experimental Protocols**

General Preclinical Pharmacokinetic Study Design

The pharmacokinetic properties of novel compounds like 18-MC are typically first characterized in animal models, such as rats or mice, before proceeding to human trials. A general experimental workflow for such a study is outlined below.





Click to download full resolution via product page

Typical workflow for a preclinical pharmacokinetic study.



Methodology for In Vitro Metabolism Studies:

To identify the enzymes responsible for the metabolism of 18-MC, in vitro studies using human liver microsomes and cDNA-expressed human cytochrome P450 enzymes are conducted.[5]

- Incubation: 18-MC is incubated with human liver microsomes in the presence of NADPH (a cofactor for CYP450 enzymes).
- Inhibition: To identify the specific CYP450 isoforms involved, selective chemical inhibitors or antibodies for different CYP enzymes are added to the incubation mixture. For example, Smephenytoin is a selective inhibitor of CYP2C19.[5]
- Metabolite Identification: The formation of metabolites, such as 18-HC, is monitored over time using analytical techniques like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
- Enzyme Kinetics: By measuring the rate of metabolite formation at different concentrations of 18-MC, key enzyme kinetic parameters such as Km (Michaelis constant) and Vmax (maximum reaction velocity) can be determined.[5]

Methodology for In Vivo Pharmacokinetic Studies in Rodents:

Animal studies are essential for determining the in vivo pharmacokinetic profile of a drug.

- Animal Model: Studies are typically conducted in rodent models such as Sprague-Dawley rats or C57BL/6 mice.[15][16]
- Drug Administration: The compound is administered via various routes, most commonly oral (PO) and intravenous (IV), to assess bioavailability.[15][16]
- Sample Collection: Blood samples are collected at multiple time points after drug administration through methods like tail vein or saphenous vein sampling.[17]
- Bioanalysis: The concentration of the parent drug and its major metabolites in plasma or other tissues is quantified using a validated LC-MS/MS method.[15]



Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key
pharmacokinetic parameters, including clearance, volume of distribution, half-life, and area
under the curve (AUC).

In conclusion, the comparative analysis of the pharmacokinetics of 18-MC and ibogaine highlights significant differences that may have important clinical implications. The distinct metabolic pathways, with 18-MC's reliance on CYP2C19 and ibogaine's on CYP2D6, suggest a different potential for drug interactions and genetic variability in patient response. The much longer half-life of ibogaine's active metabolite, noribogaine, compared to the parent compound, is a key feature of its pharmacology. While more clinical data on 18-MC is needed, its development as a non-hallucinogenic analog with a potentially improved safety profile represents a promising advancement in the search for effective treatments for substance use disorders.[1][18]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Comparing 18-MC vs. Ibogaine for the Treatment of Substance Use Disorder | Psychedelics Today [psychedelicstoday.com]
- 2. Frontiers | Ibogaine Detoxification Transitions Opioid and Cocaine Abusers Between Dependence and Abstinence: Clinical Observations and Treatment Outcomes [frontiersin.org]
- 3. The Anti-Addiction Drug Ibogaine and the Heart: A Delicate Relation PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Metabolism of 18-methoxycoronaridine, an ibogaine analog, to 18-hydroxycoronaridine by genetically variable CYP2C19 PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ascending-dose study of noribogaine in healthy volunteers: pharmacokinetics, pharmacodynamics, safety, and tolerability PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]







- 8. 18-Methoxycoronaridine (18-MC) and ibogaine: comparison of antiaddictive efficacy, toxicity, and mechanisms of action PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 18-Methoxycoronaridine Wikipedia [en.wikipedia.org]
- 10. Noribogaine Wikipedia [en.wikipedia.org]
- 11. Ibogaine Wikipedia [en.wikipedia.org]
- 12. The pharmacokinetics and pharmacodynamics of ibogaine in opioid use disorder patients
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmacy.media.uconn.edu [pharmacy.media.uconn.edu]
- 14. blossomanalysis.com [blossomanalysis.com]
- 15. Pharmacokinetics Studies in Mice or Rats Enamine [enamine.net]
- 16. Scholars@Duke publication: Acute oral 18-methoxycoronaridine (18-MC) decreases both alcohol intake and IV nicotine self-administration in rats. [scholars.duke.edu]
- 17. Large Molecule Pharmacokinetics | Rodent PK Studies Aragen Life Sciences [aragen.com]
- 18. Noribogaine, but not 18-MC, exhibits similar actions as ibogaine on GDNF expression and ethanol self-administration PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A comparative analysis of the pharmacokinetics of 18-MC and ibogaine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15193018#a-comparative-analysis-of-the-pharmacokinetics-of-18-mc-and-ibogaine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com